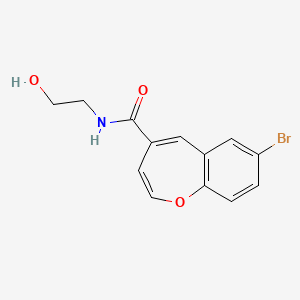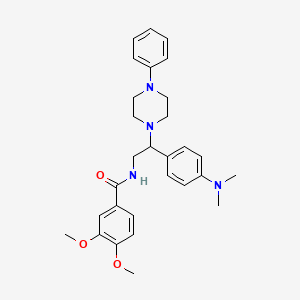
7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide, also known as BHOB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BHOB is a benzoxepine derivative that has been synthesized through a variety of methods and has been shown to have promising biochemical and physiological effects.
Scientific Research Applications
Synthesis of Antagonists and Inhibitors
A practical method for synthesizing an orally active CCR5 antagonist highlights the utility of similar bromobenzoxepine carboxamides. These compounds are crucial in the development of treatments for conditions such as HIV, showcasing their significance in medical research and pharmacology (Ikemoto et al., 2005).
Crystal Structure Analysis
The study of N-hydroxy-5-bromophenyl-2-carboxamidine, a compound synthesized through reactions involving brominated precursors similar to 7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide, provides insights into crystal structures, which are essential for understanding the physical and chemical properties of new materials and drugs (Chi Hong-xun, 2011).
Development of Dopamine and Serotonin Receptor Antagonists
The efficient synthesis of carboxylic acid moieties of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist showcases the role of brominated compounds in the development of new psychiatric medications. These findings demonstrate the compound's relevance in neuroscientific research and therapeutic applications (Hirokawa et al., 2000).
High-Throughput Synthesis Techniques
A highly efficient solid-phase synthesis technique for 2-substituted-3-hydroxy-4(1H)-quinolinone-7-carboxamides, utilizing bromoketones as key synthons, underscores the importance of brominated compounds in facilitating rapid and diverse chemical synthesis, relevant for drug discovery and material science (Soural & Krchňák, 2007).
Green Chemistry and Ionic Liquids
The synthesis of a new family of room temperature ionic liquids using azepane and 1-bromoalkanes or 1-bromoalkoxyalkanes, including reactions with brominated compounds, highlights the role of these substances in developing environmentally friendly solvents and materials (Belhocine et al., 2011).
Annulation Reactions for Heterocyclic Compounds
Bromoethylsulfonium salt reactions with aminoalcohols, leading to the formation of morpholines and benzoxazepines, demonstrate the versatility of brominated compounds in synthesizing complex heterocyclic structures, which are fundamental in medicinal chemistry and organic synthesis (Yar et al., 2009).
properties
IUPAC Name |
7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-1-2-12-10(8-11)7-9(3-6-18-12)13(17)15-4-5-16/h1-3,6-8,16H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPNJJUYNXHMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=CO2)C(=O)NCCO)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)
![(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2847323.png)
![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)
![2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2847326.png)

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)


![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)
![2,4,7,8-Tetramethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2847341.png)
